Welcome to the BenchChem Online Store!
molecular formula C7H8BrNO B168565 3-Bromo-2-methoxyaniline CAS No. 116557-46-1

3-Bromo-2-methoxyaniline

Cat. No. B168565
M. Wt: 202.05 g/mol
InChI Key: ZLODWCIXZJMLJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09440927B2

Procedure details

A mixture of 3-bromo-2-methoxyaniline (3 g), 3-carboxyphenylboronic acid (2.94 g), bis(triphenylphosphine)palladium(II)chloride [PdCl2(PPh3)2] (0.30 g) and potassium carbonate (5.2 g) in ethanol (100 mL) and water (20 mL) was heated to about reflux temperature and stirred for about 28 hours. The hot mixture was filtered to remove the catalyst. The clear filtrate was concentrated under vacuum. To the residue, water (50 mL) and methanol (50 mL) was added, acidified to pH 3-5 using hydrochloric acid and stirred for about 30 minutes at about room temperature. The slurry was filtered, washed with n-hexane (50 mL) and dried in an oven at about 55° C. to about 60° C. for about 12 hours. Yield: 1.8 g
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.94 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
bis(triphenylphosphine)palladium(II)chloride
Quantity
0.3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([O:9][CH3:10])=[C:4]([CH:6]=[CH:7][CH:8]=1)[NH2:5].[C:11]([C:14]1[CH:15]=[C:16](B(O)O)[CH:17]=[CH:18][CH:19]=1)([OH:13])=[O:12].C(=O)([O-])[O-].[K+].[K+]>C(O)C.O.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl>[NH2:5][C:4]1[C:3]([O:9][CH3:10])=[C:2]([C:18]2[CH:17]=[CH:16][CH:15]=[C:14]([C:11]([OH:13])=[O:12])[CH:19]=2)[CH:8]=[CH:7][CH:6]=1 |f:2.3.4,7.8.9|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
BrC=1C(=C(N)C=CC1)OC
Name
Quantity
2.94 g
Type
reactant
Smiles
C(=O)(O)C=1C=C(C=CC1)B(O)O
Name
Quantity
5.2 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
20 mL
Type
solvent
Smiles
O
Name
bis(triphenylphosphine)palladium(II)chloride
Quantity
0.3 g
Type
catalyst
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for about 28 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to about reflux temperature
FILTRATION
Type
FILTRATION
Details
The hot mixture was filtered
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
CONCENTRATION
Type
CONCENTRATION
Details
The clear filtrate was concentrated under vacuum
ADDITION
Type
ADDITION
Details
To the residue, water (50 mL) and methanol (50 mL) was added
STIRRING
Type
STIRRING
Details
stirred for about 30 minutes at about room temperature
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The slurry was filtered
WASH
Type
WASH
Details
washed with n-hexane (50 mL)
CUSTOM
Type
CUSTOM
Details
dried in an oven at about 55° C. to about 60° C. for about 12 hours
Duration
12 h

Outcomes

Product
Details
Reaction Time
28 h
Name
Type
Smiles
NC=1C(=C(C=CC1)C1=CC(=CC=C1)C(=O)O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.